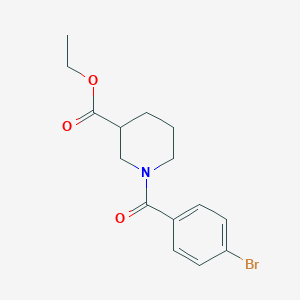

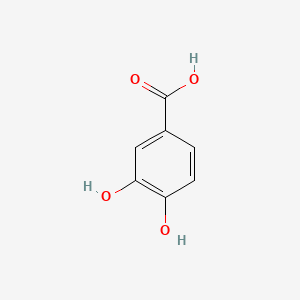

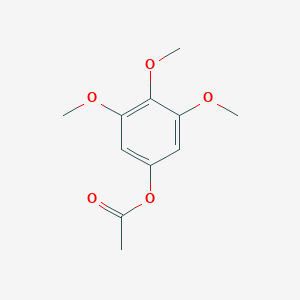

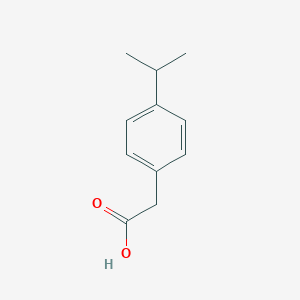

(3e)-1-Phenyl-3-(phenylimino)butan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various reactions including cyclization, condensation, and Grignard reactions. For instance, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for Repaglinide, involves a Grignard reaction followed by oxidation, substitution, oximation, and reduction processes . Similarly, the synthesis of the title compound in paper was achieved through a condensation reaction of 2-ethyl-4-phenylaniline and 2,3-butanedione. These methods could potentially be adapted for the synthesis of (3e)-1-Phenyl-3-(phenylimino)butan-1-one.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been studied using density functional theory (DFT) and ab initio calculations . The geometrical parameters indicate the presence of strong intramolecular hydrogen bonds, which are crucial for the stability of the molecule. The crystal structure of a similar compound, (2E,3E)-N2,N3-bis(3-ethyl-[1,1′-biphenyl]-4-yl)butane-2,3-diimine, shows the conformation about the C=N bonds and the orientation of the substituted biphenyl units .

Chemical Reactions Analysis

The reactivity of related ketone and enolate forms under different conditions has been studied, demonstrating the potential for various intramolecular cyclization products . The neutral ketone form exhibits ambident-like reactivity, which could be relevant for understanding the reactivity of (3e)-1-Phenyl-3-(phenylimino)butan-1-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been deduced from spectroscopic methods such as Fourier transform infrared and Raman spectra . The crystallographic structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one provides insights into the spatial arrangement and potential intermolecular interactions . These studies can inform the expected properties of (3e)-1-Phenyl-3-(phenylimino)butan-1-one, such as its vibrational modes and potential for hydrogen bonding.

Applications De Recherche Scientifique

Copper Ion Detection

- Copper-Selective Electrode Development : The compound 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, which shares a structural resemblance with (3e)-1-Phenyl-3-(phenylimino)butan-1-one, was used as an ionophore in developing a copper-selective electrode. This poly(vinyl) chloride membrane electrode demonstrated significant sensitivity and selectivity for copper ions in various environments, including soils contaminated by oil and certain alloys, showcasing its potential for environmental monitoring and industrial applications (Kopylovich, Mahmudov & Pombeiro, 2011).

Organic Synthesis

Pyrazolo[1,5-a]Pyrimidines Synthesis : A compound structurally similar to (3e)-1-Phenyl-3-(phenylimino)butan-1-one, 1-Phenyl-1,3-butanedione, was utilized in reactions with 3(5)-amino-1H-pyrazoles to synthesize pyrazolo[1,5-a] pyrimidines. This synthesis process highlights the utility of related compounds in the preparation of complex organic structures, potentially useful in pharmaceuticals and material science (Maquestiau, Taghret & Eynde, 2010).

Synthesis of Schiff Base Ligands : Similar compounds have been used in the synthesis of Schiff base ligands, which are crucial in forming complexes with copper(II). These complexes, exhibiting unique structural and electrochemical properties, are of interest for their potential applications in catalysis and materials chemistry (Sarkar, Bocelli, Cantoni & Ghosh, 2008).

Agricultural Chemistry

- Herbicidal Activity of Isoxazole Derivatives : Derivatives of phenyl-butan-1,3-dione, which is structurally related to (3e)-1-Phenyl-3-(phenylimino)butan-1-one, were synthesized and tested for herbicidal activity. The resulting isoxazole compounds showed significant activity against various weeds, indicating the potential of similar compounds in the development of agricultural chemicals (Zhou, Chen, Miao & Qu, 2010).

Orientations Futures

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature and databases.

Propriétés

IUPAC Name |

1-phenyl-3-phenyliminobutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-13(17-15-10-6-3-7-11-15)12-16(18)14-8-4-2-5-9-14/h2-11H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUILAXKWRISQKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302471 |

Source

|

| Record name | (3e)-1-phenyl-3-(phenylimino)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3e)-1-Phenyl-3-(phenylimino)butan-1-one | |

CAS RN |

39196-22-0 |

Source

|

| Record name | NSC151145 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3e)-1-phenyl-3-(phenylimino)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)